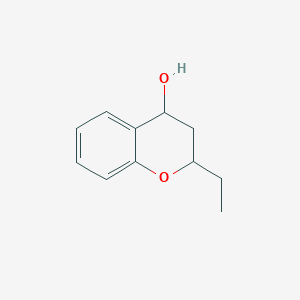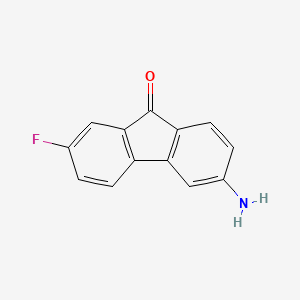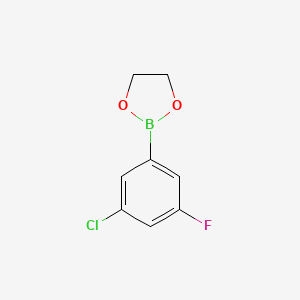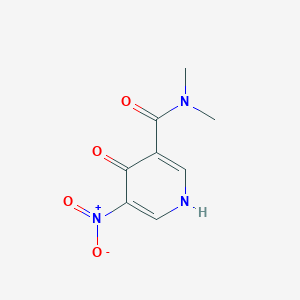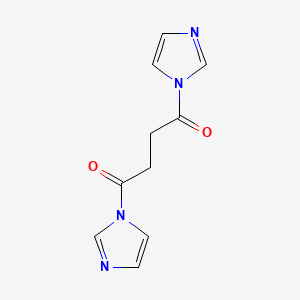
1,4-Diimidazol-1-ylbutane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diimidazol-1-ylbutane-1,4-dione is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.212 g/mol It is characterized by the presence of two imidazole rings attached to a butane-1,4-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diimidazol-1-ylbutane-1,4-dione can be synthesized through several methods. One common approach involves the reaction of imidazole with succinyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with good yields.
Another method involves the use of N,N’-carbonyldiimidazole (CDI) as a coupling agent. In this approach, imidazole is reacted with succinic anhydride in the presence of CDI to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,4-Diimidazol-1-ylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The imidazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole rings .
科学研究应用
1,4-Diimidazol-1-ylbutane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an antifungal and antibacterial agent.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,4-diimidazol-1-ylbutane-1,4-dione involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
相似化合物的比较
Similar Compounds
1,4-Diimidazol-1-ylbutane-2,3-dione: Similar structure but with different substitution pattern on the butane backbone.
1,2-Diimidazol-1-ylethane-1,2-dione: Shorter carbon chain and different positioning of imidazole rings.
1,4-Diimidazol-1-ylbenzene: Aromatic ring instead of aliphatic butane backbone.
Uniqueness
1,4-Diimidazol-1-ylbutane-1,4-dione is unique due to its specific arrangement of imidazole rings and the butane-1,4-dione backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
CAS 编号 |
83329-71-9 |
|---|---|
分子式 |
C10H10N4O2 |
分子量 |
218.21 g/mol |
IUPAC 名称 |
1,4-di(imidazol-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C10H10N4O2/c15-9(13-5-3-11-7-13)1-2-10(16)14-6-4-12-8-14/h3-8H,1-2H2 |
InChI 键 |
ICDIYWVMRXHECJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)C(=O)CCC(=O)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


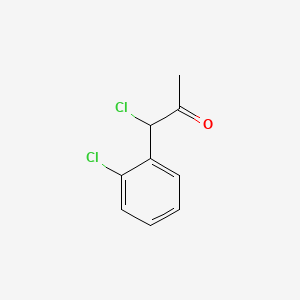
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)

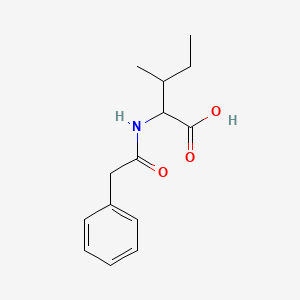

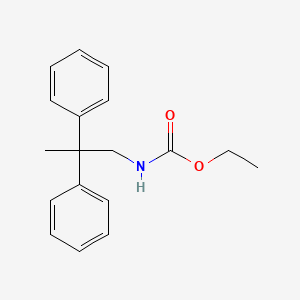
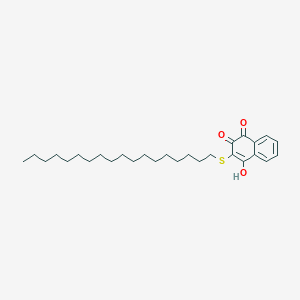

![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
